3-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol
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Overview
Description
3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL is a complex organic compound featuring a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL typically involves multi-step organic synthesis. A common synthetic route might start with the preparation of the pyrrolopyrimidine core, followed by functionalization steps to introduce the imino, dimethyl, and pyridylmethyl groups. Key steps may include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and amines.
Functional Group Introduction:
Final Assembly: The final step typically involves the attachment of the propanol moiety, which may be achieved through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potentially useful properties.
Biology
In biological research, 3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL is investigated for its potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties may also make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds featuring the pyridine ring, which may have similar biological activities.
Imino Compounds: Compounds containing the imino group, which can influence biological activity.
Uniqueness
What sets 3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL apart is its specific combination of functional groups and structural features. This unique arrangement can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21N5O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol |
InChI |
InChI=1S/C17H21N5O/c1-12-13(2)22(8-3-9-23)17-15(12)16(18)21(11-20-17)10-14-4-6-19-7-5-14/h4-7,11,18,23H,3,8-10H2,1-2H3 |
InChI Key |
RWVJNNUSRXOXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=NC=C3)CCCO)C |
Origin of Product |
United States |
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